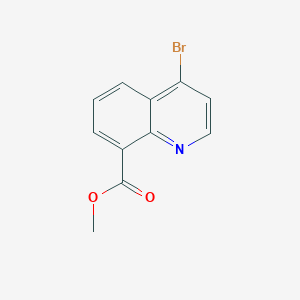

Methyl 4-bromoquinoline-8-carboxylate

Description

Contextualization within Modern Quinoline (B57606) Chemistry Research

The quinoline scaffold, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a well-established "privileged structure" in medicinal chemistry and materials science. sigmaaldrich.com This is due to its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. google.com Quinoline derivatives are central to numerous pharmaceuticals, including antimalarial, anticancer, antibacterial, and antiviral agents. google.comnih.govscispace.com In materials science, the quinoline core is integral to the development of organic light-emitting diodes (OLEDs) and sensors. chemenu.com The ongoing exploration of new quinoline derivatives is a vibrant area of research, driven by the quest for novel therapeutic agents and advanced materials. researchgate.net

Significance of Brominated Quinoline Carboxylates as Strategic Synthetic Intermediates

Brominated quinoline carboxylates, such as Methyl 4-bromoquinoline-8-carboxylate, are highly valuable as strategic intermediates in organic synthesis. The presence of two distinct functional groups on the quinoline core allows for sequential and site-selective modifications.

The bromine atom at the 4-position is particularly useful for introducing molecular diversity. It can readily participate in a variety of transition-metal-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings. nih.gov This enables the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the attachment of a wide range of substituents.

The methyl carboxylate group at the 8-position offers another site for chemical modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, esters, or other functional groups. This is particularly relevant in medicinal chemistry, where the carboxylate or its derivatives can act as a key binding motif for biological targets. chemrxiv.org The dual functionality of this compound makes it a versatile building block for the synthesis of complex, polysubstituted quinoline derivatives. google.com

Historical Development of Quinoline Functionalization Strategies Relevant to the Compound

The synthesis of the quinoline ring system has a rich history dating back to the 19th century. Several classical named reactions have been developed to construct the quinoline core from simpler aromatic precursors. These include the Skraup, Doebner-von Miller, Friedländer, and Pfitzinger syntheses, which typically involve the reaction of anilines with α,β-unsaturated carbonyl compounds, glycerol (B35011), or other reagents under acidic or basic conditions. acgpubs.orgelsevierpure.com These methods have been instrumental in providing access to a wide variety of substituted quinolines.

The introduction of functional groups onto a pre-formed quinoline ring has also been a subject of extensive study. Halogenation, particularly bromination, of the quinoline ring has been achieved using various reagents and conditions, although controlling the regioselectivity can be challenging. researchgate.net Similarly, the introduction of a carboxyl group has been accomplished through various methods, including the oxidation of alkyl side chains or through metal-catalyzed carboxylation reactions. The development of these functionalization strategies has laid the groundwork for the synthesis of complex quinoline derivatives like this compound.

Current Research Challenges and Opportunities Pertaining to this compound

A significant challenge in the study of this compound is the limited amount of publicly available research specifically detailing its synthesis and applications. While the compound is commercially available and listed in chemical databases, detailed experimental procedures and characterization data are scarce in peer-reviewed literature.

However, this lack of specific research presents a considerable opportunity. The compound's structure suggests its potential as a key intermediate in the synthesis of novel, highly functionalized quinolines. For instance, a patent for substituted indole (B1671886) Mcl-1 inhibitors lists this compound as a potential synthetic precursor, highlighting its relevance in the development of new anticancer agents. google.com

Modern synthetic methods, such as transition-metal-catalyzed C-H functionalization, offer powerful tools for the regioselective modification of the quinoline scaffold. nih.gov These techniques could be applied to precursors of this compound to streamline its synthesis or to further functionalize the molecule itself. The exploration of the reactivity of this compound and its application in the synthesis of new biologically active molecules or functional materials remains a fertile area for future research.

Broader Impact of Quinoline-Based Scaffold Research in Contemporary Chemical Sciences

The study of quinoline-based scaffolds continues to have a profound impact on the chemical sciences. In medicinal chemistry, the quinoline core serves as a template for the design of new drugs targeting a wide range of diseases, from infectious diseases to cancer. The ability to readily modify the quinoline ring allows for the fine-tuning of a compound's pharmacological properties, leading to the development of more potent and selective drugs. chemrxiv.org

In the field of materials science, quinoline derivatives are being investigated for their unique photophysical and electronic properties. chemenu.com Their use in OLEDs, fluorescent probes, and other advanced materials is an active area of research. The versatility of the quinoline scaffold ensures that it will remain a key structural motif in the development of new technologies for the foreseeable future.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 132664-48-3 |

| Molecular Formula | C₁₁H₈BrNO₂ |

| Molecular Weight | 266.09 g/mol |

| Appearance | Solid (form) |

| Melting Point | 145-150 °C |

| Boiling Point | No data available |

| SMILES | COC(=O)C1=CC=CC2=C(C=CN=C21)Br |

| InChI | InChI=1S/C11H8BrNO2/c1-15-11(14)8-4-2-3-7-9(12)5-6-13-10(7)8/h2-6H,1H3 |

Properties

IUPAC Name |

methyl 4-bromoquinoline-8-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO2/c1-15-11(14)8-4-2-3-7-9(12)5-6-13-10(7)8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVVKKGMJTKTDHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC2=C(C=CN=C21)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20467878 | |

| Record name | Methyl 4-bromoquinoline-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20467878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132664-48-3 | |

| Record name | Methyl 4-bromoquinoline-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20467878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-bromoquinoline-8-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Methodologies for the Synthesis of Methyl 4 Bromoquinoline 8 Carboxylate and Its Analogues

Regioselective Bromination Strategies for Quinoline-8-carboxylates

Introducing a bromine atom at the C4-position of a quinoline-8-carboxylate is a significant synthetic challenge. The electronic nature of the quinoline (B57606) system, where the pyridine (B92270) ring is generally electron-deficient and the benzene (B151609) ring is modulated by the C8-substituent, dictates the regiochemical outcome of electrophilic substitution reactions.

Direct Halogenation Approaches and Selectivity Control Research

Direct electrophilic bromination of quinoline typically occurs on the more electron-rich benzene ring, favoring the C5 and C7 positions, particularly when an electron-donating group is present at C8. The pyridine ring is deactivated towards electrophilic attack. researchgate.netacgpubs.org Therefore, achieving direct C4 bromination on a pre-formed quinoline-8-carboxylate system is not a straightforward process and generally results in low yields or mixtures of isomers.

Research has focused on modulating the reactivity of the quinoline ring to achieve the desired C4 selectivity. One common strategy involves the use of N-bromosuccinimide (NBS), a reagent that provides a low concentration of Br₂ and is often used for allylic and benzylic brominations. masterorganicchemistry.com In the context of quinolines, NBS can be used for bromination, but controlling the position remains a key challenge. nih.gov For instance, studies on the bromination of 8-substituted quinolines like 8-hydroxyquinoline (B1678124) or 8-methoxyquinoline (B1362559) using molecular bromine or NBS predominantly yield 5-bromo, 7-bromo, and 5,7-dibromo derivatives. researchgate.netacgpubs.orgresearchgate.net The directing effect of the C8 substituent and the inherent reactivity of the carbocyclic ring overpower the desired reaction on the heterocyclic ring.

Another approach to alter the regioselectivity is the formation of the quinoline N-oxide. This modification activates the pyridine ring, particularly at the C2 and C8 positions, towards nucleophilic attack and certain C-H functionalizations. nih.govresearchgate.net However, achieving electrophilic substitution at C4 remains a less common outcome even with this strategy.

Table 1: Regioselectivity in Direct Bromination of 8-Substituted Quinolines

| Starting Material | Brominating Agent | Conditions | Major Product(s) | Citation(s) |

| 8-Methoxyquinoline | Br₂ in CHCl₃ | Dark, ambient temp. | 5-Bromo-8-methoxyquinoline | researchgate.netacgpubs.org |

| 8-Hydroxyquinoline | Br₂ in CH₃CN/CH₂Cl₂ | 0°C to 24°C | Mixture of 5,7-dibromo- and 7-bromo-8-hydroxyquinoline | researchgate.net |

| 8-Aminoquinoline | Br₂ in CH₃CN/CH₂Cl₂ | 0°C to 24°C | Mixture of 5,7-dibromo- and 5-bromo-8-aminoquinoline | researchgate.net |

| Tetrahydroquinoline | NBS in DCM | Mild conditions | 3,6,8-Tribromoquinoline (via bromination/dehydrogenation) | nih.gov |

| N-(Quinolin-8-yl)amides | Alkyl Bromides, Cu(I) | DMSO, air | C5-Brominated N-(quinolin-8-yl)amides | beilstein-journals.org |

Indirect Bromination via Diazotization or Other Functional Group Transformations

Given the difficulties with direct C4 bromination, indirect methods provide a more reliable and regioselective route. The most prominent of these is the Sandmeyer reaction, which involves the transformation of an amino group at the C4 position into a bromo group via a diazonium salt intermediate.

The synthetic sequence begins with the preparation of a 4-aminoquinoline-8-carboxylate precursor. This is often accomplished through nucleophilic aromatic substitution of a corresponding 4-chloroquinoline (B167314) derivative. nih.gov The 4-chloroquinoline can be synthesized from the appropriate quinolin-4-ol. The amino group is then converted into a diazonium salt using a source of nitrous acid, typically sodium nitrite (B80452) (NaNO₂) in a strong mineral acid like HBr or H₂SO₄ at low temperatures (0-5 °C). The resulting diazonium salt is then treated with a solution of copper(I) bromide (CuBr), which facilitates the substitution of the diazonium group with a bromine atom, yielding the desired Methyl 4-bromoquinoline-8-carboxylate with high regiochemical fidelity.

Esterification and Carboxylate Group Introduction Methodologies

The methyl carboxylate group at the C8 position is another key feature of the target molecule. Its introduction can be achieved either by esterifying a pre-existing carboxylic acid or by directly installing the carboxyl group onto the quinoline scaffold.

Fischer Esterification and Transesterification Research in Quinoline Context

The Fischer-Speier esterification is a classic and widely used method for converting carboxylic acids into esters. masterorganicchemistry.commasterorganicchemistry.com This acid-catalyzed equilibrium reaction involves heating the carboxylic acid (in this case, 4-bromoquinoline-8-carboxylic acid) with an excess of the alcohol (methanol) to drive the reaction towards the ester product. masterorganicchemistry.com Common acid catalysts include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), or p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack from methanol (B129727). masterorganicchemistry.comrsc.org

Alternatively, transesterification can be employed if a different ester of the quinoline carboxylic acid is available. rsc.org This process involves exchanging the alkoxy group of an ester with another alcohol. For example, an ethyl 4-bromoquinoline-8-carboxylate could be converted to the methyl ester by heating it in methanol with an acid or base catalyst. Acid-catalyzed transesterification follows a mechanism similar to Fischer esterification, while base-catalyzed transesterification involves nucleophilic attack of a methoxide (B1231860) ion on the ester carbonyl.

Table 2: Comparison of Esterification Methods

| Method | Reactants | Catalyst | Key Features | Citation(s) |

| Fischer Esterification | Carboxylic Acid, Alcohol (in excess) | Strong Acid (H₂SO₄, HCl, TsOH) | Equilibrium reaction; excess alcohol shifts equilibrium to favor product. | masterorganicchemistry.commasterorganicchemistry.com |

| Transesterification | Ester, Alcohol | Acid or Base | Reversible; can be driven by removing the alcohol byproduct. | rsc.org |

Carboxylation of Quinoline Precursors

Introducing a carboxyl group directly onto the quinoline ring, particularly at the C8 position, represents a more modern and atom-economical approach. These methods often rely on C-H activation strategies. Palladium-catalyzed C-H functionalization has emerged as a powerful tool. nih.gov By using the quinoline N-oxide as a directing group, palladium catalysts can selectively activate the C-H bond at the C8 position. researchgate.netacs.orgacs.org Following this activation, the resulting organometallic intermediate can be trapped with carbon dioxide (CO₂) or a related electrophile to install the carboxylic acid group, which can then be esterified. While C8-acylation and arylation of quinoline N-oxides are well-documented, direct carboxylation remains an area of active research. nih.govacs.org

Development of Novel Heterocycle Annulation Protocols to Form the Quinoline Core

Instead of modifying a pre-existing quinoline, another powerful strategy is to construct the quinoline ring system with the desired substituents already incorporated into the precursors. Several classic and contemporary named reactions are available for this purpose.

The Pfitzinger reaction is a robust method for synthesizing quinoline-4-carboxylic acids. researchgate.net It involves the condensation of isatin (B1672199) or its derivatives with a carbonyl compound containing an α-methylene group under basic conditions. wikipedia.org To synthesize an analogue of the target molecule, one could potentially use a bromo-substituted isatin or a bromo-substituted carbonyl compound. An improved Pfitzinger reaction mediated by TMSCl allows for a one-step synthesis of quinoline-4-carboxylic esters directly. thieme-connect.com

The Doebner reaction provides another direct route to quinoline-4-carboxylic acids by reacting an aniline (B41778), an aldehyde, and pyruvic acid. iipseries.orgnih.gov By choosing an appropriately substituted aniline (e.g., an aminobenzoic acid derivative) and a bromo-aldehyde, one could assemble the core structure. A related method, the Doebner-von Miller reaction , condenses anilines with α,β-unsaturated carbonyl compounds, typically under strong acid, to form substituted quinolines. nih.govnih.govukzn.ac.za

The Friedländer synthesis involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group (e.g., a β-ketoester). acs.orgwikipedia.org This method is highly versatile for producing polysubstituted quinolines. rsc.org A 2-amino-3-bromobenzaldehyde (B168341) condensed with methyl acetoacetate, for example, could be envisioned as a route to the target scaffold.

Other foundational methods include the Skraup synthesis , which uses anilines, glycerol (B35011), sulfuric acid, and an oxidizing agent, though it typically yields quinolines unsubstituted in the pyridine ring. iipseries.orgorganicreactions.orgresearchgate.net The Combes quinoline synthesis reacts anilines with β-diketones under acidic conditions to yield 2,4-disubstituted quinolines. wikipedia.orgquimicaorganica.org

Table 3: Overview of Annulation Reactions for Quinoline Synthesis

| Reaction Name | Precursors | Product Type | Key Features | Citation(s) |

| Pfitzinger Reaction | Isatin, Carbonyl Compound | Quinoline-4-carboxylic acids | Base-catalyzed; versatile for C2/C3 substitution. | researchgate.netwikipedia.orgjocpr.com |

| Doebner Reaction | Aniline, Aldehyde, Pyruvic Acid | Quinoline-4-carboxylic acids | Three-component reaction; direct access to 4-carboxy-quinolines. | iipseries.orgnih.govnih.gov |

| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | Substituted Quinolines | Acid-catalyzed; often uses harsh conditions. | nih.govnih.govukzn.ac.za |

| Friedländer Synthesis | 2-Aminoaryl Aldehyde/Ketone, Active Methylene Compound | Polysubstituted Quinolines | Acid or base-catalyzed; highly convergent. | acs.orgwikipedia.orgrsc.org |

| Skraup Synthesis | Aniline, Glycerol, Oxidizing Agent | Quinolines (often unsubstituted on hetero-ring) | Harsh conditions (strong acid, high temp). | organicreactions.orgresearchgate.netcdnsciencepub.com |

| Combes Synthesis | Aniline, β-Diketone | 2,4-Disubstituted Quinolines | Acid-catalyzed; forms enamine intermediate. | wikipedia.orgquimicaorganica.orgresearchgate.net |

Research on Modified Pfitzinger, Doebner, and Conrad-Limpach Analogues

Classical named reactions remain a cornerstone of heterocyclic synthesis. However, modern research focuses on modifying these traditional methods to improve yields, expand substrate scope, and enhance regioselectivity, particularly for the synthesis of highly substituted quinolines like this compound.

The Pfitzinger reaction , which traditionally involves the condensation of isatin with a carbonyl compound in the presence of a base to yield quinoline-4-carboxylic acids, has been adapted for the synthesis of functionalized analogues. nih.govwikipedia.orgresearchgate.net A modified Pfitzinger approach could be envisioned for the synthesis of a precursor to the target molecule. For instance, the reaction of a 7-substituted isatin with a suitable α-methylene ketone could yield a quinoline-4-carboxylic acid with a substituent at the 8-position. Subsequent bromination and esterification would then lead to the final product. Research has focused on improving the Pfitzinger reaction by using microwave irradiation, solid-phase synthesis, and various catalysts to improve efficiency. chemrxiv.org

The Doebner reaction , a three-component reaction of an aniline, an aldehyde, and pyruvic acid to form quinoline-4-carboxylic acids, offers another versatile route. wikipedia.orgsynarchive.com For the synthesis of analogues of this compound, a substituted aniline, such as methyl anthranilate, could be reacted with an appropriate aldehyde and pyruvic acid. The resulting quinoline-4-carboxylic acid could then be subjected to bromination. Recent advancements in the Doebner reaction include the use of Lewis acid catalysts and microwave assistance to improve reaction rates and yields. nih.govacs.org A hydrogen-transfer modification of the Doebner reaction has been developed for the synthesis of substituted quinolines from anilines with electron-withdrawing groups, which are known to give low yields in the conventional Doebner reaction. nih.gov

The Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters to form 4-hydroxyquinolines. wikipedia.orgnih.gov To synthesize a precursor for this compound, an aniline bearing an ortho-ester group could be reacted with a β-ketoester. The resulting 4-hydroxyquinoline (B1666331) could then be converted to the 4-bromo derivative. Modifications of the Conrad-Limpach synthesis often focus on the use of high-boiling solvents or catalysts to improve the cyclization step. nih.govdartmouth.edu

Table 1: Comparison of Modified Classical Reactions for Quinoline Synthesis

| Reaction | Starting Materials | Key Intermediates | Advantages | Challenges |

|---|---|---|---|---|

| Modified Pfitzinger | Substituted Isatins, Carbonyl Compounds | Isatoic acid, Enamine | Access to quinoline-4-carboxylic acids. | Limited availability of substituted isatins. |

| Modified Doebner | Substituted Anilines, Aldehydes, Pyruvic Acid | Schiff base, Enamine | Three-component reaction, high atom economy. | Potential for side reactions. |

| Modified Conrad-Limpach | Substituted Anilines, β-Ketoesters | Schiff base, Enamine | Access to 4-hydroxyquinolines. | Harsh reaction conditions (high temperatures). |

Tandem Reaction Sequences for Efficient Quinoline Ring Construction

Tandem or cascade reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, represent a highly efficient strategy for the synthesis of complex molecules like polysubstituted quinolines. researchgate.net These approaches are advantageous in terms of atom economy, reduced waste generation, and operational simplicity.

One such strategy involves a tandem ynamide benzannulation followed by an iodocyclization to construct highly substituted quinolines. researchgate.net While not directly reported for this compound, this methodology highlights the potential of tandem reactions. A plausible sequence for a related analogue could involve the initial construction of a polysubstituted aniline precursor via a pericyclic cascade, followed by an electrophilic cyclization to form the quinoline ring.

Another approach could involve a palladium-catalyzed denitrogenative cascade reaction of o-aminocinnamonitriles with arylhydrazines to prepare 2-arylquinolines. nih.gov By carefully selecting the starting materials, it is conceivable that this method could be adapted to introduce the desired substituents on the quinoline core.

Recent research has also explored tandem reductive alkylation of quinolines to produce functionalized tetrahydroquinolines. rsc.org While this yields a reduced quinoline ring, it demonstrates the power of tandem processes in rapidly building molecular complexity from simple quinoline precursors.

Table 2: Examples of Tandem Reactions in Quinoline Synthesis

| Tandem Reaction Type | Key Steps | Resulting Quinoline Type | Reference |

|---|---|---|---|

| Ynamide Benzannulation/Iodocyclization | Pericyclic cascade, Electrophilic cyclization | Highly substituted quinolines | researchgate.net |

| Denitrogenative Pd-catalyzed Cascade | Denitrogenative addition, Intramolecular cyclization | 2-Arylquinolines | nih.gov |

| Reductive Alkylation | Hydrogenation, Reductive amination | N-alkylated tetrahydroquinolines | rsc.org |

Chemoenzymatic and Biocatalytic Approaches in Quinoline Synthesis Research

The use of enzymes and microorganisms in organic synthesis offers a green and highly selective alternative to traditional chemical methods. Research in this area is expanding to include the synthesis and functionalization of heterocyclic compounds like quinolines.

Enzymes, particularly halogenases and monooxygenases, hold significant potential for the regioselective functionalization of the quinoline scaffold. rsc.orgnih.govfrontiersin.orgnih.govmdpi.com Flavin-dependent halogenases, for example, are known to catalyze the electrophilic halogenation of aromatic compounds. rsc.orgfrontiersin.org In a chemoenzymatic approach, a quinoline-8-carboxylate precursor could be subjected to enzymatic bromination to introduce the bromine atom at the 4-position with high selectivity, thus avoiding the need for protecting groups and reducing the formation of isomers.

While specific examples of enzymatic bromination of quinoline-8-carboxylates are not yet widely reported, the known substrate scope of halogenases suggests that this is a feasible strategy. The installation of chlorine or bromine atoms into the quinoline ring has been shown to enhance the antitubercular activity of these compounds, highlighting the importance of developing selective halogenation methods. rsc.org

Microbial transformations can be employed for both the synthesis of the quinoline core and its subsequent functionalization. Certain microorganisms are capable of degrading quinoline and related compounds, and the enzymes involved in these pathways can be harnessed for synthetic purposes. For instance, a strain of Microbacterium sp. has been shown to degrade quinoline-4-carboxylic acid, indicating the presence of enzymes that can act on this scaffold. oup.com

While the direct microbial synthesis of this compound has not been reported, it is plausible that a genetically engineered microorganism could be developed to produce a functionalized quinoline precursor. For example, pathways could be engineered to produce anthranilic acid derivatives, which are key starting materials in several quinoline syntheses.

Sustainable and Green Chemistry Methodologies for Quinoline Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals. For quinoline synthesis, this often involves the use of solvent-free conditions or environmentally benign solvents like water.

Solvent-free reactions, often facilitated by microwave irradiation, offer significant advantages in terms of reduced waste, lower energy consumption, and often faster reaction times. researchgate.netresearchgate.net The synthesis of quinoline derivatives under solvent-free conditions has been reported for various classical reactions, including the Friedländer and Pfitzinger reactions. For example, the reaction of 2-aminoacetophenone (B1585202) with ketones in the presence of caesium iodide under solvent-free thermal conditions has been shown to produce quinolines in good yields. researchgate.net

Aqueous synthesis is another key aspect of green chemistry. The synthesis of quinoline-4-carboxylic acid derivatives via a Pfitzinger reaction of isatin with enaminones in water has been demonstrated to be an efficient and environmentally friendly method. researchgate.net The use of water as a solvent is not only economically and environmentally advantageous but can also in some cases enhance reaction rates and selectivities due to hydrophobic effects. The development of such methods for the synthesis of bromo-substituted quinoline-8-carboxylates would represent a significant step towards a more sustainable production of these valuable compounds.

Table 3: Green Chemistry Approaches in Quinoline Synthesis

| Green Chemistry Approach | Key Features | Application in Quinoline Synthesis | Potential for this compound |

|---|---|---|---|

| Solvent-Free Synthesis | Reduced waste, energy efficiency, faster reactions. | Friedländer, Pfitzinger, and Doebner reactions. | Adaptation of existing solvent-free methods for haloquinolines. |

| Aqueous Medium Synthesis | Environmentally benign, low cost, potential for enhanced reactivity. | Pfitzinger and Doebner reactions for quinoline-4-carboxylic acids. | Development of aqueous methods for functionalized anilines and cyclization. |

Microwave-Assisted and Photochemical Synthesis Investigations

The quest for greener, faster, and more efficient chemical transformations has led to the exploration of alternative energy sources like microwave irradiation and light. researchgate.netbenthamdirect.com These methods offer unique advantages over conventional heating, including rapid reaction rates, higher yields, and enhanced selectivity, making them powerful tools for synthesizing complex heterocyclic structures like quinolines. acs.orgresearchgate.net

Microwave-Assisted Synthesis

One notable advancement is a modification of the Friedländer synthesis, which traditionally requires high temperatures or strong acids. nih.gov Researchers have developed a rapid and efficient green method using microwave irradiation. nih.govcam.ac.uk By employing neat acetic acid as both the solvent and acid catalyst, the synthesis of quinoline scaffolds from 2-aminophenyl ketones and various cyclic or acyclic ketones can be achieved in as little as five minutes at 160°C in excellent yields. nih.govcam.ac.uk This approach offers significant advantages over conventional methods, which may proceed very slowly and with poor yields even over several days. nih.govcam.ac.uk

Further embracing green chemistry principles, solid acid catalysts have been employed under microwave conditions. For instance, Nafion NR50, a sulfonic acid-functionalized polymer, has been used as a reusable catalyst for the Friedländer quinoline synthesis in ethanol, demonstrating an environmentally friendly alternative. mdpi.com Multicomponent reactions (MCRs), which enhance efficiency by combining several reaction steps in one pot, are also well-suited for microwave assistance. The synthesis of complex quinoline-hybrid molecules, such as dihydropyridopyrimidines, has been achieved through microwave-irradiated, one-pot, three-component reactions, showcasing the technique's versatility. acs.org

| Method | Catalyst/Solvent | Reaction Time | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Modified Friedländer | Neat Acetic Acid | ~5 min | 160 °C | Excellent | nih.govcam.ac.uk |

| Friedländer | Nafion NR50 / Ethanol | Not specified | Not specified | Good to Excellent | mdpi.com |

| Three-Component Reaction (for pyrimido[4,5-b]quinolones) | p-Toluene sulfonic acid / Water | 2.5–3.5 h | 90 °C | 60–94% | tandfonline.com |

| Three-Component Reaction (for substituted quinolines) | Montmorillonite K-10 | 10 min | Not specified | 72–96% | tandfonline.com |

Photochemical Synthesis

Photochemical reactions, initiated by visible or ultraviolet light, provide another avenue for novel reactivity in quinoline synthesis, often under mild, metal-free conditions. mdpi.commdpi.com These methods can activate molecules in unique ways, enabling transformations that are difficult to achieve through thermal means. nih.govnih.gov

A visible-light-mediated C-H hydroxyalkylation of quinolines and isoquinolines has been developed, which proceeds through a radical pathway. nih.gov This method utilizes the excited-state reactivity of 4-acyl-1,4-dihydropyridines to generate acyl radicals upon absorption of blue light, avoiding the need for external oxidants and leading to hydroxyalkylated products. nih.gov

Researchers have also explored photochemical electrophilic cyclization to create highly functionalized quinolines. One such strategy involves the annulation of 2-azidobenzyl alcohols with internal alkynes under acidic conditions, where the reaction proceeds through a vinyl cation intermediate that is trapped by the azide (B81097) to form the quinoline ring. mdpi.com Furthermore, photochemical dearomative cycloadditions between quinolines and alkenes have been shown to be an effective strategy for rapidly building molecular complexity and generating three-dimensional architectures from planar arenes. nih.gov These reactions can exhibit high stereo- and regioselectivity, providing access to valuable and sterically congested products. nih.gov

While these advanced methodologies have been broadly applied to the quinoline scaffold, their direct application to produce this compound specifically is a promising area for future research. The principles established demonstrate a clear potential for developing highly efficient, rapid, and sustainable synthetic routes to this target compound and its analogues.

Catalyst Design for Reduced Environmental Impact in Quinoline Production

Nanocatalysts

Nanomaterials have emerged as superior alternatives to conventional catalysts due to their high surface-area-to-volume ratio and unique electronic properties, which can lead to enhanced catalytic activity. acs.orgnih.gov Various metal-based nanoparticles have been successfully employed in quinoline synthesis.

Silver and Gold Nanoparticles (AgNPs and AuNPs): AgNPs have been used for the one-pot synthesis of quinolines from 2-aminobenzyl alcohol and acetyl derivatives. acs.org This method is noted for being inexpensive and not producing hazardous waste. acs.org

Magnetic Nanoparticles: To facilitate catalyst recovery and reuse, magnetic nanoparticles, such as iron oxide (Fe₃O₄), have been used as a core to support the catalytic species. For example, a nanocatalyst with amino groups on the surface of modified Fe₃O₄ nanoparticles was used for the Friedländer protocol, producing diverse quinoline derivatives in good yields (68–96%). nih.gov This catalyst could be recycled up to four times with some reduction in activity. nih.gov

Zinc Oxide Nanoparticles (ZnO/CNT): Zinc oxide supported on carbon nanotubes (CNT) has been used as a catalyst in solvent-free Friedländer condensations, yielding quinolines in moderate to good yields (24–99%). nih.gov

| Catalyst | Reaction Type | Conditions | Yield | Key Advantage | Reference |

|---|---|---|---|---|---|

| Ag-NPs | One-pot from 2-aminobenzyl alcohol | Base present | Good | Inexpensive, no hazardous waste | acs.org |

| Amino-functionalized Fe₃O₄ | Friedländer Protocol | 0.07 mg catalyst, Ethanol, 60 °C, 2 h | 68–96% | Recyclable (up to 4 cycles) | nih.gov |

| ZnO/CNT | Friedländer Condensation | 25 mg catalyst, Solvent-free | 24–99% | Solvent-free conditions | nih.gov |

| γ-Fe₂O₃@Cu-LDH@Cysteine-Pd | Intramolecular cyclization | 40 mg catalyst, Choline azide, 85 °C, 4 h | 85–95% | High yields for quinolones | nih.gov |

Metal-Free Heterogeneous Catalysts

A significant step towards sustainable chemistry is the development of metal-free catalysts, which avoids issues related to the cost, toxicity, and leaching of metal ions. nih.gov Layered graphitic carbon nitride (g-C₃N₄), a non-metallic and environmentally friendly material, has been functionalized to create a highly effective heterogeneous catalyst for the Friedländer synthesis. nih.govresearchgate.net By incorporating Brønsted acid sites (e.g., -SO₃H groups) onto the g-C₃N₄ structure, researchers created a catalyst, g-C₃N₄-CO-(CH₂)₃-SO₃H, that demonstrates a remarkable acceleration in quinoline formation. nih.govresearchgate.net Optimization studies showed that a 10 wt% loading of this catalyst at 100 °C under solvent-free conditions maximized the quinoline yield within 4 hours. nih.gov A key advantage of this system is its notable recyclability and stability under mild reaction conditions. researchgate.net

Other Advanced Catalytic Systems

The design of environmentally friendly catalysts extends to various other materials. Ruthenium oxide supported on multi-walled carbon nanotubes (RuO₂/MWCNT) has been reported as a highly efficient and reusable catalyst for the green synthesis of sulfonyl-quinoline derivatives. researchgate.net This system operates in ethanol, a green solvent, and boasts a high atom economy (98%) and catalyst reusability for up to five times with only a marginal loss of activity. researchgate.net The development of such robust and recyclable catalysts is crucial for creating sustainable industrial processes for the production of fine chemicals like quinoline derivatives. researchgate.net

Reactivity Profiles and Mechanistic Investigations of Methyl 4 Bromoquinoline 8 Carboxylate

Transition Metal-Catalyzed Cross-Coupling Reactions at the C-4 Position

The carbon-bromine bond at the C-4 position of the quinoline (B57606) ring is the primary site for forming new carbon-carbon and carbon-nitrogen bonds via transition metal catalysis. The electron-deficient nature of the pyridine (B92270) ring within the quinoline system facilitates the initial oxidative addition step, which is often rate-limiting in these catalytic cycles.

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing C(sp²)–C(sp²) bonds, owing to its mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents. nih.govnih.gov For Methyl 4-bromoquinoline-8-carboxylate, the reaction involves the palladium-catalyzed coupling of an organoboron reagent with the C-4 position.

Scope and Limitations: The reaction generally demonstrates broad scope, successfully coupling a wide array of aryl, heteroaryl, and vinylboronic acids. nih.gov The use of bulky, electron-rich dialkylbiaryl phosphine (B1218219) ligands, such as SPhos and XPhos, has been shown to confer unprecedented activity for these processes, enabling reactions at low catalyst loadings and allowing for the coupling of sterically hindered substrates. nih.govnih.gov This makes it possible to synthesize extremely hindered biaryls, which were previously difficult to access. nih.gov While traditional catalysts were often limited to activated aryl chlorides, modern ligand systems have made the coupling of even unactivated aryl chlorides routine, suggesting that the C-4 bromo group on the quinoline is a highly suitable electrophile. researchgate.net Limitations can arise with exceptionally sterically demanding boronic acids or when substrates are prone to side reactions, though the robustness of modern catalytic systems has significantly broadened the reaction's applicability. nih.gov

Catalytic Cycle Research: The catalytic cycle for the Suzuki-Miyaura reaction is well-established and proceeds through three key steps: nih.gov

Oxidative Addition: A Pd(0) complex inserts into the carbon-bromine bond of the quinoline, forming a Pd(II) intermediate. This step is often promoted by electron-rich, sterically demanding ligands. nih.gov

Transmetalation: The organic group from the boronic acid (or its boronate ester derivative) is transferred to the palladium center, displacing the halide. This step requires a base (e.g., K₂CO₃, Cs₂CO₃) to activate the organoboron reagent.

Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond and regenerating the active Pd(0) catalyst to continue the cycle. nih.gov

Research into the catalytic cycle has highlighted the crucial role of the ligand in promoting each of these elementary steps, particularly in accelerating the rate-limiting oxidative addition and reductive elimination. nih.govmdpi.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 4-Haloquinolines

| Aryl Halide Substrate | Boronic Acid | Palladium Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 5-Chloroquinoline Derivative | Pyridine-3-boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | ~85-95% | researchgate.net |

| Aryl Chloride | Arylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | >90% | nih.gov |

| 8-Triflate-THIQ-3-carboxylate | Phenylboronic acid | PdCl₂(dppf) | KOAc | Dioxane | High | researchgate.net |

The Sonogashira coupling provides a reliable method for the formation of a C(sp²)–C(sp) bond, linking a terminal alkyne to the C-4 position of the quinoline ring. organic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgresearchgate.net

Stereochemical Aspects and Regioselectivity: Stereochemistry is not a significant factor in the coupling itself, as the resulting alkyne linkage is linear. The primary consideration is regioselectivity. In dihalogenated quinoline systems, the rate of oxidative addition to palladium is generally I > Br > Cl. lookchem.com Therefore, in a molecule like 2-bromo-4-iodoquinoline (B1625408), Sonogashira coupling occurs with excellent regioselectivity at the C-4 position. lookchem.com For this compound, the single bromo substituent at C-4 ensures that functionalization will occur exclusively at that site. Studies on 2,4-dibromoquinolines have shown that while coupling can sometimes favor the C-2 position, the use of 2-bromo-4-iodoquinoline directs the reaction selectively to C-4, highlighting the influence of the halide's identity on the reaction outcome. lookchem.comnih.govresearchgate.net Theoretical studies on related dihalopyrones also indicate that oxidative addition can be favored at one position over another both kinetically and thermodynamically. rsc.orgnih.gov

Recent advancements have led to the development of copper-free Sonogashira protocols, which are advantageous for applications in biological systems due to the reduced cytotoxicity of copper. nih.govrsc.org

Table 2: Regioselectivity in Sonogashira Coupling of Dihaloquinolines

| Substrate | Alkyne | Catalyst System | Major Product | Selectivity | Reference |

|---|---|---|---|---|---|

| 2,4-Dibromoquinoline | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | 2-Alkynyl-4-bromoquinoline | C-2 selective | nih.govresearchgate.net |

| 2-Bromo-4-iodoquinoline | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | 2-Bromo-4-alkynylquinoline | C-4 selective | lookchem.com |

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines by enabling the palladium-catalyzed coupling of amines with aryl halides. wikipedia.orgtcichemicals.com This reaction is a cornerstone for creating C-N bonds, which are ubiquitous in pharmaceuticals. mychemblog.comscienceopen.com For this compound, this reaction allows for the introduction of a wide variety of nitrogen-based functional groups at the C-4 position.

Ligand Effects and Catalyst Development: The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligand. ias.ac.inresearchgate.net Early systems had limited scope, but the development of sterically hindered, electron-rich mono- and bidentate phosphine ligands has made the amination of aryl chlorides, bromides, and iodides a general and efficient process. wikipedia.orgresearchgate.net

Bulky Phosphine Ligands: Ligands developed by the Buchwald group (e.g., XPhos, SPhos, BrettPhos) and the Hartwig group (e.g., Josiphos) are highly effective. rug.nlmdpi.com Their steric bulk favors the formation of monoligated palladium species, which are highly active in the catalytic cycle, accelerating both oxidative addition and reductive elimination while suppressing side reactions. wikipedia.orgyoutube.com

N-Heterocyclic Carbenes (NHCs): NHCs have also emerged as powerful ligands for this transformation, in some cases allowing for reactions to proceed at room temperature or with very low catalyst loadings. researchgate.net

The choice of ligand/catalyst system is crucial and must be tailored to the specific steric and electronic properties of the amine and the aryl halide. ias.ac.in The development of these advanced catalysts has expanded the reaction's scope to include primary and secondary alkyl- and aryl amines, amides, and other nitrogen nucleophiles. mychemblog.comrug.nl

Table 3: Common Ligands for Buchwald-Hartwig Amination of Aryl Halides

| Ligand | Typical Substrates | Key Features | Reference |

|---|---|---|---|

| XPhos | Aryl chlorides/bromides with primary/secondary amines | Bulky, electron-rich dialkylbiaryl phosphine | youtube.com |

| BrettPhos | Aryl mesylates, selective monoarylation of primary amines | Enables coupling of challenging pseudohalides | rug.nl |

| Josiphos | (Hetero)aryl chlorides with primary amines, amides | Ferrocene-based bidentate ligand | rug.nl |

| IPr (NHC Ligand) | Aryl chlorides with various amines | Strong sigma-donating N-heterocyclic carbene | organic-chemistry.org |

While the Suzuki coupling is prevalent, Negishi (organozinc) and Stille (organotin) couplings offer powerful, and sometimes complementary, strategies for C-C bond formation at the C-4 position of the quinoline core.

Negishi Coupling (Organozinc Reagents): The Negishi coupling is particularly valuable due to the high functional group tolerance of organozinc reagents. sigmaaldrich.com These reagents can be prepared from organic halides containing sensitive functional groups like esters and nitriles, a feature highly relevant to this compound. sigmaaldrich.comorganicreactions.orgorganic-chemistry.org The direct insertion of activated zinc (Rieke® Zinc or zinc dust with LiCl) into organic halides provides a straightforward route to these reagents. sigmaaldrich.comorganic-chemistry.org The subsequent Pd-catalyzed coupling proceeds under mild conditions and with high efficiency. organicreactions.org

Stille Coupling (Organotin Reagents): The Stille coupling utilizes organostannanes as the coupling partner. It is known for its tolerance of a wide variety of functional groups and the fact that the reaction conditions are generally neutral and non-basic. However, a significant drawback is the toxicity of the organotin reagents and byproducts, which can also be difficult to remove from the reaction products. Despite this, it remains a useful synthetic tool, and studies on 2,4-dihaloquinolines have demonstrated its utility in regioselective functionalization. lookchem.com

C–H activation represents a paradigm shift in synthesis, aiming to form C-C or C-X bonds by directly functionalizing a carbon-hydrogen bond, thus improving atom and step economy. nih.gov For quinoline scaffolds, extensive research has focused on the regioselective C-H functionalization at various positions, often directed by the inherent electronic properties of the ring or by a directing group. nih.govacs.org

While the C-4 position of the target molecule is already functionalized with a bromine atom for classical cross-coupling, C-H activation methodologies offer alternative strategies. For instance, after a coupling reaction at C-4, C-H activation could be employed to functionalize other positions on the ring, such as C-2 or C-5. nih.gov Research has shown that rhodium and palladium catalysts are effective for the direct arylation of quinolines. acs.orgnih.gov The regioselectivity can be controlled by substituents on the quinoline ring or by the choice of catalyst and ligands. acs.org For example, rhodium complexes have been shown to selectively activate the C-H bond at position 4 in certain substituted quinolines. acs.org This field offers a modern and powerful approach to creating complex quinoline derivatives that might be inaccessible through traditional cross-coupling methods. nih.govrsc.org

Functional Group Transformations and Derivatizations of the C-8 Carboxylate Moiety

The methyl ester at the C-8 position provides a secondary site for chemical modification, allowing for the synthesis of a diverse range of derivatives through standard organic transformations.

Hydrolysis: The methyl ester can be readily hydrolyzed to the corresponding quinoline-8-carboxylic acid. This is typically achieved via saponification using a strong base such as sodium hydroxide (B78521) or lithium hydroxide in a water/alcohol solvent mixture, followed by acidic workup. researchgate.netmdpi.com The resulting carboxylic acid is a versatile intermediate for further reactions.

Amidation: The C-8 carboxylate can be converted into a wide range of amides. A common and efficient method involves a two-step sequence: first, hydrolysis of the ester to the carboxylic acid, followed by coupling with a primary or secondary amine. This coupling is facilitated by standard peptide coupling reagents, such as HATU, HOBt/EDC, or by converting the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. scispace.com

Reduction: The ester group can be reduced to a primary alcohol (4-bromo-8-(hydroxymethyl)quinoline). Strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous etheral solvent (e.g., THF, diethyl ether) are effective for this transformation. The reaction requires careful quenching to neutralize the reactive aluminum species.

These transformations of the C-8 ester greatly expand the molecular diversity that can be generated from the this compound starting material, enabling the synthesis of libraries of compounds for screening in drug discovery and materials science.

Amidation and Peptide Coupling Research: Reagent Development and Yield Optimization

The conversion of the methyl ester in this compound to an amide is a crucial transformation for introducing structural diversity and for the synthesis of biologically active molecules. Direct amidation with amines is generally not feasible and requires the use of coupling agents to activate the carboxylic acid, which is first obtained by hydrolysis of the ester.

A general and efficient method for the synthesis of amides involves the direct coupling of a carboxylate salt with an amine. nih.gov This can be achieved using coupling agents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) in the presence of a non-nucleophilic base such as N,N-Diisopropylethylamine (Hünig's base). nih.gov The reaction proceeds efficiently, often within a few hours, providing good to excellent yields of the corresponding amide. nih.gov This method is particularly useful for substrates where the corresponding carboxylic acid or acyl chloride is unstable or difficult to handle. nih.gov

In the context of quinoline derivatives, similar strategies have been successfully employed. For instance, new quinoline-carboxamides have been synthesized by coupling 2-oxo-1,2-dihydroquinoline-4-carboxylic acid with various amino acid methyl esters using HBTU as the coupling agent in the presence of triethylamine (B128534) (TEA) in dimethylformamide (DMF). scispace.commedjchem.com These reactions typically yield the desired products in good yields, ranging from 60% to 80%. scispace.commedjchem.com

While no specific research has been published on the amidation of this compound, the general methodologies described above are readily applicable. The first step would be the hydrolysis of the methyl ester to the corresponding 4-bromoquinoline-8-carboxylic acid. This carboxylic acid can then be coupled with a desired amine or amino acid derivative using standard peptide coupling reagents.

Table 1: Representative Amidation Reaction of 4-bromoquinoline-8-carboxylic acid

| Amine | Coupling Reagent | Base | Solvent | Product |

| Benzylamine | HBTU | DIPEA | DMF | N-Benzyl-4-bromoquinoline-8-carboxamide |

| Glycine methyl ester | HATU | DIPEA | DMF | Methyl 2-((4-bromoquinoline-8-carbonyl)amino)acetate |

This table presents a hypothetical reaction based on established methodologies for similar compounds.

Reduction Studies to Alcohols and Aldehydes: Selective Reducing Agents and Reaction Pathways

The reduction of the ester functionality in this compound offers a pathway to the corresponding primary alcohol, (4-bromoquinolin-8-yl)methanol, and the aldehyde, 4-bromoquinoline-8-carbaldehyde. The choice of reducing agent is critical to achieving the desired product selectively.

Esters are generally less reactive towards nucleophilic attack than aldehydes or ketones. Therefore, strong reducing agents are required for their conversion to alcohols. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of reducing esters and carboxylic acids to primary alcohols. chemistrysteps.commasterorganicchemistry.comyoutube.com The reaction is typically carried out in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF). chemistrysteps.com The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon of the ester, followed by the elimination of a methoxide (B1231860) ion to form an intermediate aldehyde. This aldehyde is then rapidly reduced by another equivalent of LiAlH4 to the primary alcohol. chemistrysteps.com Due to the high reactivity of LiAlH4, it is not possible to stop the reaction at the aldehyde stage.

In contrast, sodium borohydride (B1222165) (NaBH4) is a milder reducing agent and is generally not reactive enough to reduce esters. youtube.com This difference in reactivity can be exploited for selective reductions in molecules containing both an ester and a more reactive carbonyl group like a ketone.

The selective reduction of an ester to an aldehyde is a challenging transformation. It requires the use of specialized, sterically hindered reducing agents that can deliver only one hydride equivalent and are less reactive towards aldehydes than esters. Reagents such as diisobutylaluminium hydride (DIBAL-H) are often used for this purpose at low temperatures.

Table 2: Reduction of this compound

| Reducing Agent | Solvent | Product |

| LiAlH4 | THF | (4-Bromoquinolin-8-yl)methanol |

| DIBAL-H (at -78 °C) | Toluene/Hexane | 4-Bromoquinoline-8-carbaldehyde |

| NaBH4 | Methanol (B129727) | No reaction |

This table illustrates the expected products based on the known reactivity of the specified reducing agents.

Hydrolysis and Transesterification Methodologies: Catalytic and Non-Catalytic Approaches

The methyl ester of this compound can be converted to the corresponding carboxylic acid, 4-bromoquinoline-8-carboxylic acid, through hydrolysis. This transformation can be achieved under either acidic or basic conditions.

Basic hydrolysis, also known as saponification, is typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the carbonyl carbon of the ester. The resulting carboxylic acid is deprotonated by the base to form a carboxylate salt. Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate and isolate the carboxylic acid.

Acid-catalyzed hydrolysis involves heating the ester in the presence of a strong acid, such as sulfuric acid or hydrochloric acid, in an aqueous medium. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by a water molecule. This process is reversible, and the use of a large excess of water drives the equilibrium towards the formation of the carboxylic acid.

Transesterification is the process of converting one ester into another. For this compound, this would involve reacting it with a different alcohol in the presence of an acid or base catalyst. Acid-catalyzed transesterification follows a similar mechanism to acid-catalyzed hydrolysis, with the alcohol acting as the nucleophile instead of water. To favor the formation of the new ester, the reactant alcohol is typically used as the solvent.

Table 3: Hydrolysis and Transesterification of this compound

| Reaction | Reagents | Conditions | Product |

| Basic Hydrolysis | NaOH (aq) | Heat | 4-Bromoquinoline-8-carboxylic acid |

| Acidic Hydrolysis | H2SO4 (aq) | Heat | 4-Bromoquinoline-8-carboxylic acid |

| Transesterification | Ethanol, H2SO4 (cat.) | Heat | Ethyl 4-bromoquinoline-8-carboxylate |

This table outlines standard procedures for hydrolysis and transesterification.

Decarboxylation Reactions in Quinoline Chemistry: Methods and Mechanistic Insights

Decarboxylation is the removal of a carboxyl group, typically with the release of carbon dioxide. For this compound, decarboxylation would first require hydrolysis of the ester to the corresponding 4-bromoquinoline-8-carboxylic acid. The ease of decarboxylation of quinoline carboxylic acids is highly dependent on the position of the carboxyl group on the quinoline ring.

Quinoline-4-carboxylic acids are known to undergo decarboxylation, sometimes even under the conditions of ester hydrolysis. nih.govresearchgate.net This is because the mechanism can involve a zwitterionic intermediate where the quinoline nitrogen is protonated, which stabilizes the negative charge that develops on the ring upon loss of CO2.

The decarboxylation of quinoline-2-carboxylic acids and quinoline-3-carboxylic acids is also known to occur, often requiring high temperatures or the presence of a catalyst. Copper-based catalysts are frequently used to facilitate the decarboxylation of aromatic carboxylic acids.

For 4-bromoquinoline-8-carboxylic acid, the decarboxylation would lead to the formation of 4-bromoquinoline (B50189). The reaction would likely require heating, and the presence of a copper catalyst in a high-boiling solvent like quinoline or diphenyl ether could facilitate the transformation.

Table 4: Hypothetical Decarboxylation of 4-bromoquinoline-8-carboxylic acid

| Catalyst | Solvent | Conditions | Product |

| Copper powder | Quinoline | Heat | 4-Bromoquinoline |

| None | High-boiling solvent | High Heat | 4-Bromoquinoline |

This table presents a hypothetical reaction based on general methods for the decarboxylation of quinoline carboxylic acids.

Nucleophilic Aromatic Substitution (SNAr) Investigations on the Quinoline Core

The presence of a bromine atom at the 4-position of the electron-deficient quinoline ring makes this compound a substrate for nucleophilic aromatic substitution (SNAr) reactions.

Exploring Leaving Group Effects and Nucleophile Scope in Quinoline SNAr

In SNAr reactions, a nucleophile attacks an aromatic ring that is substituted with a good leaving group and is activated by electron-withdrawing groups. The quinoline ring itself is electron-deficient, which facilitates nucleophilic attack, particularly at the 2- and 4-positions. The bromine atom at the 4-position is a good leaving group.

The reaction proceeds via a two-step mechanism involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The rate of the reaction is influenced by the nature of the leaving group, the strength of the nucleophile, and the stability of the Meisenheimer complex. Halogens are common leaving groups, with their leaving group ability in SNAr reactions often following the trend F > Cl > Br > I, which is counterintuitive to their leaving group ability in SN1 and SN2 reactions. This is because the rate-determining step is often the attack of the nucleophile, which is influenced by the electronegativity of the halogen.

A wide range of nucleophiles can be employed in SNAr reactions with 4-haloquinolines. These include alkoxides, phenoxides, thiolates, and amines. The reaction conditions can be tailored based on the reactivity of the nucleophile and the substrate. For instance, SNAr reactions can be carried out under mild, aqueous conditions using additives like hydroxypropyl methylcellulose (B11928114) (HPMC) to facilitate the reaction. d-nb.info

Table 5: Potential SNAr Reactions of this compound

| Nucleophile | Reagent | Product |

| Methoxide | Sodium methoxide | Methyl 4-methoxyquinoline-8-carboxylate |

| Phenoxide | Sodium phenoxide | Methyl 4-phenoxyquinoline-8-carboxylate |

| Pyrrolidine | Pyrrolidine | Methyl 4-(pyrrolidin-1-yl)quinoline-8-carboxylate |

| Thiophenoxide | Sodium thiophenoxide | Methyl 4-(phenylthio)quinoline-8-carboxylate |

This table illustrates potential SNAr reactions based on the general scope of this reaction type.

Directed Ortho Metalation (DOM) and Related Reactivity of Quinoline Derivatives

Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.orgorganic-chemistry.org The reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. wikipedia.orgbaranlab.org The DMG, which contains a heteroatom, coordinates to the lithium, directing the deprotonation to the adjacent position. wikipedia.orgbaranlab.org

In the case of this compound, the ester group at the 8-position could potentially act as a DMG, directing metalation to the 7-position. The DMG ability of an ester group is generally considered to be weak to moderate. The reaction would require a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or a hindered organolithium reagent to avoid nucleophilic attack at the ester carbonyl.

If successful, the resulting aryllithium species at the 7-position could be trapped with various electrophiles, allowing for the introduction of a wide range of functional groups at this position. However, the presence of the bromine atom at the 4-position introduces a potential complication. Halogen-metal exchange is a common side reaction when treating aryl halides with organolithium reagents. In this case, there could be a competition between deprotonation at the 7-position and bromine-lithium exchange at the 4-position. The outcome would depend on the specific reaction conditions, including the base used, the temperature, and the solvent.

Table 6: Hypothetical Directed Ortho Metalation of this compound

| Base | Electrophile | Product |

| LDA | Iodomethane | Methyl 4-bromo-7-methylquinoline-8-carboxylate |

| LDA | Trimethylsilyl chloride | Methyl 4-bromo-7-(trimethylsilyl)quinoline-8-carboxylate |

| LDA | N,N-Dimethylformamide | Methyl 4-bromo-7-formylquinoline-8-carboxylate |

This table illustrates a hypothetical DoM reaction, assuming the ester group directs metalation to the 7-position and that this pathway is favored over halogen-metal exchange.

Detailed Mechanistic Elucidation of Key Transformations via Kinetic and Spectroscopic Studies

Hammett Plots and Isotope Effect Studies for Mechanism Determination in Quinoline Reactivity:To provide a quantitative understanding of the electronic effects of substituents on the reactivity of the quinoline ring, this section will discuss any available Hammett plot analyses. Furthermore, kinetic isotope effect studies that shed light on the rate-determining steps of relevant reactions will be detailed.

Data Tables and Compound List

Interactive data tables will be generated to summarize key experimental data, such as reaction yields, spectroscopic data, and kinetic parameters. A comprehensive table of all chemical compounds mentioned in the article will also be provided for easy reference.

We appreciate your patience as we compile the necessary research to produce a high-quality, scientifically sound article that meets your specific requirements.

Methyl 4 Bromoquinoline 8 Carboxylate As a Strategic Building Block in Advanced Organic Synthesis

Synthesis of Complex Polycyclic Aromatic Nitrogen Heterocycles (PANHs)

The rigid quinoline (B57606) framework of Methyl 4-bromoquinoline-8-carboxylate, coupled with its strategically placed functional groups, makes it an ideal starting material for the synthesis of complex Polycyclic Aromatic Nitrogen Heterocycles (PANHs). These elaborate structures are of significant interest due to their unique electronic and photophysical properties.

Annulation Reactions to Fused Quinoline Systems

The bromine atom at the C4-position of this compound serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the annulation of additional rings onto the quinoline core. nih.gov These reactions are fundamental in constructing extended, fused aromatic systems. For instance, transition metal-catalyzed alkyne annulations provide a powerful synthetic tool for rapid access to important organic scaffolds like fused quinolines. nih.gov Methodologies such as palladium-catalyzed intermolecular aerobic annulation of o-alkenylanilines and alkynes have been developed for the efficient construction of polysubstituted quinolines. nih.gov While direct examples utilizing this compound are not extensively documented in readily available literature, the principles of these reactions are directly applicable. The bromine atom allows for oxidative addition to a palladium(0) catalyst, initiating a cascade of reactions, including carbopalladation and subsequent intramolecular cyclization, to yield fused polycyclic systems. The ester group at the C8-position can be further manipulated to introduce additional complexity or to fine-tune the electronic properties of the final molecule.

Bridged and Spirocyclic Architectures Incorporating Quinoline Moieties

Beyond fused systems, the reactivity of this compound can be harnessed to create more intricate three-dimensional structures, such as bridged and spirocyclic architectures. The development of synthetic methods for spiro-quinolines is an active area of research. While specific applications of this compound in this context are not widely reported, its bifunctional nature presents significant potential. For example, the bromine atom could participate in an initial intermolecular coupling, followed by an intramolecular reaction involving the ester group (or a derivative thereof) to form a spirocyclic center at the 8-position. Such complex scaffolds are of high interest in medicinal chemistry and materials science due to their conformational rigidity and novel spatial arrangement of functional groups.

Precursor for the Elaboration of Diverse Bioactive Molecular Scaffolds

The quinoline nucleus is a well-established "privileged scaffold" in medicinal chemistry, appearing in a wide array of approved drugs and biologically active natural products. This compound serves as an excellent starting point for the synthesis of novel bioactive molecules.

Synthesis of Analogues of Known Quinolone Alkaloids

Quinolone alkaloids represent a broad class of natural products with diverse biological activities. The structural core of this compound provides a template for the synthesis of analogues of these important compounds. The bromine atom can be replaced through various nucleophilic substitution or cross-coupling reactions to introduce a variety of substituents found in natural quinolone alkaloids. Furthermore, the ester group at the 8-position can be hydrolyzed to the corresponding carboxylic acid, a common feature in many bioactive quinolones, or converted to other functional groups to explore structure-activity relationships.

Application in the Construction of Functional Organic Materials

The unique photophysical and electronic properties of quinoline derivatives make them attractive candidates for applications in materials science, particularly in the field of organic electronics.

Quinoline derivatives are frequently used in the synthesis of materials for dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs) due to their conjugated molecular structure. The energy gap of these molecules can be readily tuned by modifying the functional groups on the quinoline ring. Although direct applications of this compound in this area are not extensively documented, its structure is highly relevant. The bromo- and carboxylate-substituted quinoline core can be incorporated into larger conjugated systems, such as polymers or dendrimers, for use as emissive or charge-transporting materials in OLEDs. The bromine atom provides a site for polymerization or for the attachment of other functional moieties, while the carboxylate group can be used to influence the material's solubility, morphology, and electronic properties.

Monomers for Polymer Synthesis Based on Quinoline Structure

The quinoline moiety, a key feature of this compound, is increasingly being incorporated into the backbone of polymers to impart specific properties. Quinoline-containing monomers can be polymerized to form both homopolymers and copolymers. google.com These polymers often exhibit desirable thermal stability, and their unique electronic properties make them suitable for a range of applications.

For instance, novel acrylate (B77674) monomers based on quinoline have been synthesized and subsequently polymerized. nih.gov The resulting polyacrylates have shown significant antimicrobial activity. nih.gov Similarly, new methacrylic monomers with a side-chain quinoline moiety have been prepared and polymerized to create materials with interesting photochemical and optical properties. tandfonline.com The synthesis of aromatic polyesters and polyamides containing quinoline units has also been explored to create materials with potential liquid crystalline behavior. researchgate.net

The general approach involves creating a monomer that contains the quinoline structure and a polymerizable group, such as a vinyl or acrylate group. google.comnih.govtandfonline.com These monomers can then undergo polymerization, often with other non-quinoline containing monomers, to produce copolymers with tailored characteristics. google.com

Table 1: Examples of Quinoline-Based Polymers and their Applications

| Monomer Type | Polymer Type | Key Properties & Potential Applications |

| Quinoline-containing acrylate | Polyacrylate | Antimicrobial activity nih.gov |

| Quinoline-containing methacrylate | Polymethacrylate | Photochromic and optical properties tandfonline.com |

| Quinoline dicarboxylic acids/amino-carboxylic acids | Polyesters, Polyamides | Liquid crystalline behavior, high thermal stability researchgate.net |

| General quinoline-containing monomers | Homopolymers/Copolymers | Transfection agents for gene delivery google.com |

Ligands for Metal-Organic Frameworks (MOFs) Research Incorporating Quinoline

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.gov The properties of MOFs can be finely tuned by changing the metal or the organic linker. nih.gov Quinoline derivatives, due to their ability to coordinate with metal ions, are attractive candidates for use as ligands in MOF synthesis.

A notable example is the use of quinoline-2,6-dicarboxylic acid as a ligand to synthesize a zirconium-based MOF. rsc.org This particular MOF demonstrated luminescence and was found to be an effective sensor for the detection of 4-nitrophenol (B140041) and Fe(III) ions at very low concentrations. rsc.org Another study reported the synthesis of a new family of MOFs using 2,2′-bicinchoninic acid, a biquinoline ligand, with various s-block and d-block metals. nih.govscispace.com These MOFs exhibited high stability and were effective catalysts in organic transformations. nih.govscispace.com

The synthesis of these quinoline-based MOFs is typically achieved through solvothermal methods, where the metal salt and the quinoline-based ligand are heated in a suitable solvent. nih.govrsc.org

Table 2: Quinoline-Based Ligands in MOF Synthesis

| Quinoline-Based Ligand | Metal Ion(s) | Key Features of MOF | Potential Application |

| Quinoline-2,6-dicarboxylic acid | Zirconium(IV) rsc.org | Luminescent, porous | Ultrasensitive sensing of 4-nitrophenol and Fe(III) ions rsc.org |

| 2,2′-Bicinchoninic acid | Strontium, Barium, Yttrium, Cadmium nih.govscispace.com | High structural and colloidal stability | Heterogeneous catalysis nih.govscispace.com |

| 6-methyl quinoline, Quinaldic acid | Copper(I), Tin(IV) researchgate.net | Heterogeneous catalysts | Oxidative discoloration of dyes researchgate.net |

Components in Optoelectronic and Organic Photovoltaic Devices

The planar and aromatic nature of the quinoline ring system makes it a valuable component in materials designed for optoelectronic applications, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). mdpi.com Quinoline derivatives often exhibit high electroluminescence efficiency and can be tailored to emit light across the visible spectrum. mdpi.combohrium.com

The design of these materials often involves creating conjugated systems that include the quinoline core to facilitate charge transport and control the energy levels (HOMO-LUMO gap) for efficient light emission or absorption. mdpi.comresearchgate.net

Table 3: Quinoline Derivatives in Optoelectronic Devices

| Quinoline Derivative Type | Device Application | Performance Highlight |

| Diquinoline derivatives | OLEDs worktribe.comacs.org | Ambipolar charge transport worktribe.comacs.org |

| Pyrazolo[3,4-b]quinoline derivative | Blue-emitting OLEDs bohrium.com | Color stable, pure blue emission with CIE coordinates (x,y)=(0.168,0.100) bohrium.com |

| Quinoline Schiff bases | Random Lasers mdpi.comresearchgate.net | Produced random laser emission when combined with ZnO nanoparticles and optically pumped mdpi.comresearchgate.net |

Contributions to Combinatorial Chemistry and Library Generation Research

Combinatorial chemistry aims to rapidly synthesize large numbers of different but structurally related molecules, known as a library. This approach is widely used in drug discovery and materials science. The quinoline scaffold is a valuable core structure for generating such libraries due to its prevalence in biologically active compounds.

Diversity-Oriented Synthesis (DOS) Leveraging the Quinoline Core

Diversity-Oriented Synthesis (DOS) is a strategy that aims to create a collection of structurally diverse molecules from a common starting material. The quinoline core is an excellent starting point for DOS due to its multiple reaction sites.

One study reports the use of a reagent-based skeletal diversity approach to synthesize a wide range of bis-heterocycles with a quinoline moiety at their core. nih.gov This was achieved by reacting a 2-methyl, C-4 unsubstituted quinoline with various reagents to build different heterocyclic rings at the C-3 position. nih.gov Another efficient method for the diversity-oriented synthesis of quinolines involves the Friedländer annulation reaction, which allows for the introduction of various functional groups at different positions of the quinoline skeleton. acs.org The design and synthesis of steroid-quinoline hybrids have also been explored, creating a diverse library of fused heterocyclic systems with potential pharmacological applications. nih.gov These approaches demonstrate how the quinoline scaffold can be systematically modified to generate a broad range of structurally interesting and functionally diverse compounds. nih.govacs.org

Stereoselective Synthesis of Chiral Quinoline Derivatives from Achiral Precursors

The synthesis of chiral molecules in an enantiomerically pure form is a significant challenge in organic chemistry, particularly for compounds with multiple chiral elements. Quinolines possessing both axial and central chirality are important in medicinal chemistry and materials science. rsc.orgrsc.org

Recent research has focused on developing catalytic methods for the stereoselective synthesis of such complex quinoline derivatives from achiral starting materials. One notable strategy involves a photoredox Minisci-type reaction catalyzed by a combination of a chiral lithium phosphate (B84403) and an Iridium photocatalyst. rsc.orgrsc.org This method allows for the enantioselective synthesis of 2-alkyl-3-(N-indolyl)quinolines bearing both axial and central chirality in high yields and with excellent optical purity. rsc.orgrsc.org The key to this transformation is the simultaneous construction of multiple chiral elements in a controlled manner. rsc.orgrsc.org